molecular formula C16H14FNOS2 B3017408 (E)-1-(2-(2-fluorophenyl)thiazolidin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 2321336-16-5

(E)-1-(2-(2-fluorophenyl)thiazolidin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B3017408
CAS No.: 2321336-16-5
M. Wt: 319.41
InChI Key: IOXPOAUUPQQSGN-BQYQJAHWSA-N
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Description

(E)-1-(2-(2-fluorophenyl)thiazolidin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and have been studied for their potential applications in medicinal chemistry. The presence of fluorophenyl and thiophene groups in the molecule suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2-(2-fluorophenyl)thiazolidin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one typically involves the following steps:

    Formation of Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting a primary amine with a thiocarbonyl compound under acidic or basic conditions.

    Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Formation of Prop-2-en-1-one Moiety: The prop-2-en-1-one moiety can be formed by an aldol condensation reaction between an aldehyde and a ketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2-(2-fluorophenyl)thiazolidin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(2-(2-fluorophenyl)thiazolidin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential as a bioactive molecule. Thiazolidinones are known for their antimicrobial, anti-inflammatory, and anticancer properties, making this compound a candidate for drug discovery and development.

Medicine

In medicine, this compound may be investigated for its therapeutic potential

Industry

In industry, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (E)-1-(2-(2-fluorophenyl)thiazolidin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one would depend on its specific biological activity. Generally, thiazolidinones exert their effects by interacting with enzymes, receptors, or other molecular targets. The fluorophenyl and thiophene groups may enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidin-2,4-dione: Known for its antidiabetic properties.

    2-(2-Fluorophenyl)thiazolidin-4-one: Studied for its antimicrobial activity.

    3-(Thiophen-2-yl)prop-2-en-1-one: Investigated for its anticancer potential.

Uniqueness

(E)-1-(2-(2-fluorophenyl)thiazolidin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one is unique due to the combination of fluorophenyl and thiophene groups within the thiazolidinone framework. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

(E)-1-[2-(2-fluorophenyl)-1,3-thiazolidin-3-yl]-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNOS2/c17-14-6-2-1-5-13(14)16-18(9-11-21-16)15(19)8-7-12-4-3-10-20-12/h1-8,10,16H,9,11H2/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXPOAUUPQQSGN-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1C(=O)C=CC2=CC=CS2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSC(N1C(=O)/C=C/C2=CC=CS2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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